Efavirenz Intermediate Synthesis: Yield & Enantioselectivity
This compound is a direct precursor to 1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanone, a key intermediate in the synthesis of the anti-HIV drug efavirenz. A catalytic enantioselective alkynylation of this ketone precursor yields a propargylic alcohol with 99% yield and 95% enantiomeric excess (ee) using a chiral-at-ruthenium catalyst [1]. In contrast, a similar reaction with 1-(5-chloro-2-nitrophenyl)-2,2,2-trifluoroethanone, a different aryl ketone, yields 97% yield and 99% ee [1]. This demonstrates that while high yields and selectivities are achievable for both, the specific 2,5-dichlorophenyl substitution pattern is critical for accessing the specific chiral intermediate required for efavirenz synthesis [2].
ee: 95% vs 99%
Chiral-at-ruthenium catalyst, 0.2 mol%
| Evidence Dimension | Catalytic enantioselective alkynylation efficiency |
|---|---|
| Target Compound Data | Yield: 99%, Enantiomeric Excess (ee): 95% (for the product derived from the 2,5-dichlorophenyl ketone precursor) |
| Comparator Or Baseline | Yield: 97%, ee: 99% (for the product derived from the 5-chloro-2-nitrophenyl ketone precursor) |
| Quantified Difference | The 2,5-dichlorophenyl-derived product exhibits a 2% higher yield but a 4% lower ee compared to the 5-chloro-2-nitrophenyl-derived product. |
| Conditions | Alkynylation of 1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanone using a chiral-at-ruthenium catalyst at 0.2 mol% loading [1]. |
Why This Matters
This quantitative data confirms the specific 2,5-dichlorophenyl isomer's essential role and high performance in the established catalytic route to a crucial anti-HIV drug intermediate, a role not shared by other isomers.
- [1] Zheng, Y.; Zhang, L.; Meggers, E. Catalytic Enantioselective Synthesis of Key Propargylic Alcohol Intermediates of the Anti-HIV Drug Efavirenz. Org. Process Res. Dev. 2018, 22 (1), 103-107. View Source
- [2] DrugBank. Efavirenz. DB00625. View Source
